molecular formula C12H14N2O3S B1519044 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid CAS No. 1038333-32-2

4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid

Cat. No.: B1519044
CAS No.: 1038333-32-2
M. Wt: 266.32 g/mol
InChI Key: PONOPDFTEXXOMN-UHFFFAOYSA-N
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Description

4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid is a chemical compound with the molecular formula C12H14N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-2-yl core. Subsequent functionalization steps introduce the butanoic acid moiety.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of high-throughput reactors, continuous flow chemistry, and other advanced techniques to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thieno[2,3-d]pyrimidin-2-yl core to its oxidized derivatives.

  • Reduction: Reduction of the compound to form reduced analogs.

  • Substitution: Replacement of functional groups on the thieno[2,3-d]pyrimidin-2-yl core with other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction can produce thioethers or other reduced derivatives.

  • Substitution reactions can lead to a variety of substituted thieno[2,3-d]pyrimidin-2-yl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In industry, the compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pemetrexed: A chemotherapeutic agent with a similar thieno[2,3-d]pyrimidin-2-yl core.

  • Thioguanine: Another thieno[2,3-d]pyrimidin-2-yl derivative used in cancer treatment.

Uniqueness: 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid is unique in its structural features and potential applications. Its specific substituents and functional groups contribute to its distinct chemical properties and biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-6-7(2)18-12-10(6)11(17)13-8(14-12)4-3-5-9(15)16/h3-5H2,1-2H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONOPDFTEXXOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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